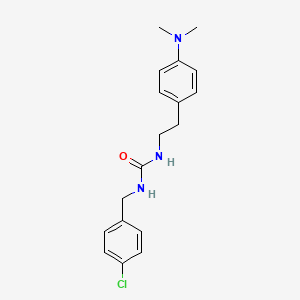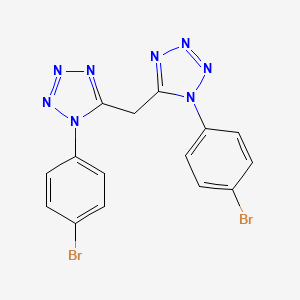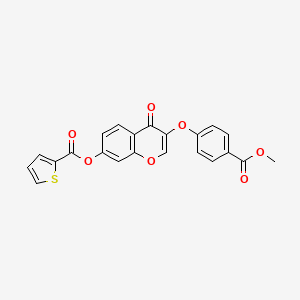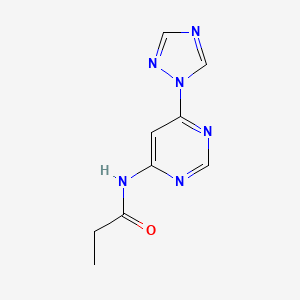![molecular formula C14H18N2O B2687123 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2196443-64-6](/img/structure/B2687123.png)
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one, also known as MPP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPP is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to work by inhibiting the activity of monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in these neurotransmitters, which can have a positive effect on neurological function.
Biochemical and Physiological Effects:
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This can lead to improvements in mood, cognitive function, and motor function. 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one in lab experiments is its ability to selectively inhibit MAO-B, which is primarily responsible for the breakdown of dopamine. This allows researchers to study the effects of increased dopamine levels without affecting other neurotransmitters. However, one limitation of using 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is its potential toxicity. High doses of 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one have been shown to be toxic to cells and can cause cell death.
Direcciones Futuras
There are several future directions for 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one research. One area of interest is in the development of new drugs for the treatment of Parkinson's disease. 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has shown promise as a neuroprotective agent and may be able to slow or prevent the progression of the disease. Another area of research is in the study of 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one's antioxidant properties. It may be possible to develop new drugs that can protect against oxidative stress and damage. Finally, further research is needed to fully understand the mechanism of action of 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one and its potential applications in other areas of research.
Métodos De Síntesis
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one can be synthesized through a multi-step process involving the reaction of 6-methylpyridine with piperidine, followed by the reaction of the resulting compound with propenone. The final product is obtained through purification and isolation of the compound.
Aplicaciones Científicas De Investigación
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has been studied for its potential application in various scientific fields. One area of research is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has been shown to have neuroprotective effects and may be able to prevent or slow the progression of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[4-(6-methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)16-8-6-12(7-9-16)13-5-4-11(2)15-10-13/h3-5,10,12H,1,6-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIWZPYIAZSGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2687041.png)

![7-methoxy-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((p-tolylamino)methyl)quinolin-2(1H)-one](/img/structure/B2687044.png)
![(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2687046.png)



![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B2687054.png)


![8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2687061.png)

![2-((5-chlorothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2687063.png)